METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE
Overview
Description
Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . This compound, in particular, is characterized by the presence of a bromine atom at the 3-position, a methyl group at the 1-position, and a carboxylate ester at the 6-position of the indazole ring.
Mechanism of Action
Target of Action
Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate is an organic compound that is used as a reagent in organic synthesis . It is known to participate in the construction of indazole compounds . Indazole compounds have potential biological activities in drug research, including anti-tumor, anti-inflammatory, and antibacterial effects .
Mode of Action
It is known that indazole compounds can inhibit, regulate, and/or modulate certain kinases . These include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole compounds are known to affect various biochemical pathways due to their potential biological activities .
Pharmacokinetics
It is known that this compound is soluble in typical organic solvents, such as chloroform and dichloromethane, and slightly soluble in ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Indazole compounds are known to have potential biological activities, including anti-tumor, anti-inflammatory, and antibacterial effects .
Action Environment
The action of Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, it should be kept away from ignition sources and igniting objects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE typically involves the bromination of a precursor indazole compound followed by esterification. One common method includes the reaction of 3-amino-5-bromo-2-methylbenzoate with acetic acid and potassium nitrite to form the desired indazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the indazole ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction and oxidation can lead to different functionalized compounds .
Scientific Research Applications
Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
6-Bromo-3-methyl-1H-indazole: Similar structure but lacks the carboxylate ester group.
Methyl 5-bromo-1H-indazole-6-carboxylate: Similar structure but with a different substitution pattern.
Uniqueness: Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the carboxylate ester at the 6-position makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-bromo-1-methylindazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQOAPFVWPFNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593350 | |
Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192945-57-6 | |
Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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